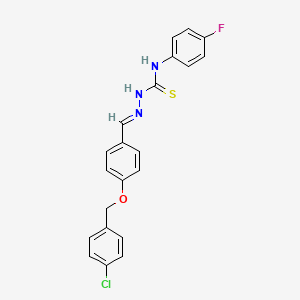
S-(4-Chlorophenyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chlorophenyl) dimethylcarbamothioate: is a chemical compound with the molecular formula C9H10ClNOS . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylcarbamothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) dimethylcarbamothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorophenyl isothiocyanate+Dimethylamine→S-(4-Chlorophenyl) dimethylcarbamothioate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Chlorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(4-Chlorophenyl) dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.
Medicine: Explored for its potential therapeutic effects, including its role as a cholinesterase inhibitor which could be relevant in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of S-(4-Chlorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. One of the primary targets is cholinesterase enzymes, where the compound acts as an inhibitor. The inhibition occurs through the formation of a covalent bond with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter.
Vergleich Mit ähnlichen Verbindungen
- S-(4-Chlorophenyl) N-methylthiocarbamate
- O-[3-(trifluoromethyl)phenyl] dimethylthiocarbamate
- S-(4-Chlorophenyl) N-tert-butylthiocarbamate
Comparison: S-(4-Chlorophenyl) dimethylcarbamothioate is unique due to its specific structure and the presence of both chlorophenyl and dimethylcarbamothioate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, highlighting its uniqueness in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
7304-69-0 |
|---|---|
Molekularformel |
C9H10ClNOS |
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
S-(4-chlorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H10ClNOS/c1-11(2)9(12)13-8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
LOPCMWSKBSAUCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)
![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)

![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)
